molecular formula C35H54I2N4 B13733707 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-pentamethylenebis(3-benzyl-9-methyl-, diiodide CAS No. 17713-11-0

3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-pentamethylenebis(3-benzyl-9-methyl-, diiodide

Cat. No.: B13733707
CAS No.: 17713-11-0
M. Wt: 784.6 g/mol
InChI Key: VPSANDKMOVFBJT-UHFFFAOYSA-L
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Description

3-Aza-9-azoniabicyclo(331)nonane, 9,9’-pentamethylenebis(3-benzyl-9-methyl-, diiodide) is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of nitrogen atoms within its bicyclic framework, which imparts distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives typically involves the Michael reaction of methyl or ethyl 1-benzyl-4-oxopiperidine-3-carboxylates with various alkyl vinyl ketones and unsaturated aldehydes . The reaction conditions often include the use of triethylamine as a base in methanol, leading to the formation of substituted 3-azabicyclo(3.3.1)nonane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as cyclization reactions and subsequent functional group modifications.

Chemical Reactions Analysis

Types of Reactions

3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, methanol, and various oxidizing agents like ABNO. The reaction conditions often involve moderate temperatures and standard laboratory setups.

Major Products

The major products formed from these reactions include substituted 3-azabicyclo(3.3.1)nonane derivatives with various functional groups, such as hydroxyl, carbonyl, and alkyl groups .

Scientific Research Applications

3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives involves their interaction with specific molecular targets and pathways. For example, the oxidation of alcohols by ABNO involves the formation of a nitroxyl radical intermediate, which facilitates the transfer of electrons and the conversion of alcohols to carbonyl compounds . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-pentamethylenebis(3-benzyl-9-methyl-, diiodide) stands out due to its unique bicyclic structure and the presence of multiple nitrogen atoms, which impart specific reactivity and potential biological activity. Its derivatives are versatile and can be tailored for various applications in research and industry.

Properties

CAS No.

17713-11-0

Molecular Formula

C35H54I2N4

Molecular Weight

784.6 g/mol

IUPAC Name

3-benzyl-9-[5-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)pentyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide

InChI

InChI=1S/C35H54N4.2HI/c1-38(32-18-12-19-33(38)27-36(26-32)24-30-14-6-3-7-15-30)22-10-5-11-23-39(2)34-20-13-21-35(39)29-37(28-34)25-31-16-8-4-9-17-31;;/h3-4,6-9,14-17,32-35H,5,10-13,18-29H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

VPSANDKMOVFBJT-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-]

Origin of Product

United States

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